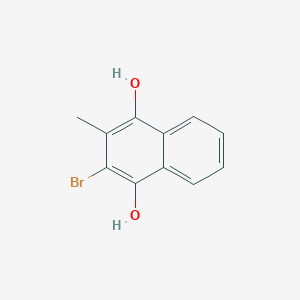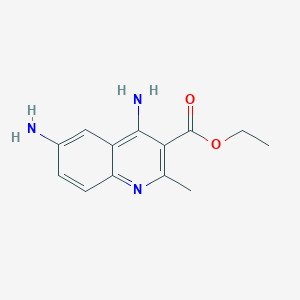
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused to a pyridine ring. This specific compound has garnered interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-diamino-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs microwave irradiation techniques. These methods are preferred due to their efficiency, reduced reaction times, and environmentally friendly nature. Microwave-assisted synthesis has been shown to be effective in producing high yields of quinoline derivatives under mild conditions .
化学反応の分析
Types of Reactions
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ethyl 4,6-diamino-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate
- 2-methylquinoline derivatives
Uniqueness
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate is unique due to its dual amino groups at positions 4 and 6, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse biological activities .
特性
CAS番号 |
828930-85-4 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
ethyl 4,6-diamino-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-7(2)16-10-5-4-8(14)6-9(10)12(11)15/h4-6H,3,14H2,1-2H3,(H2,15,16) |
InChIキー |
RGHPSUAAIQUWGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


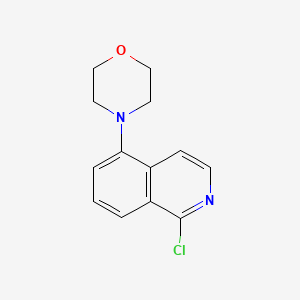

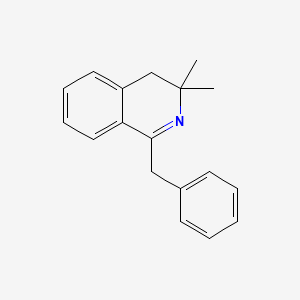

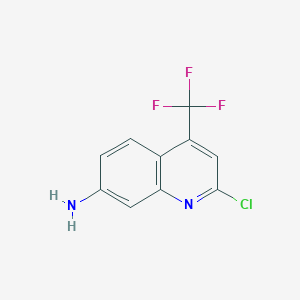
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)

![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)


